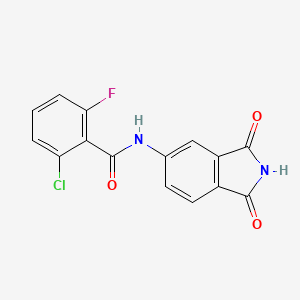

2-chloro-N-(1,3-dioxoisoindolin-5-yl)-6-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

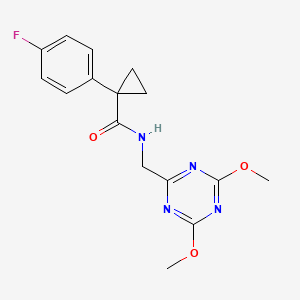

“2-chloro-N-(1,3-dioxoisoindolin-5-yl)-6-fluorobenzamide” is a thalidomide analogue . Thalidomide is known to recruit E3 Ligase for the ubiquitinylation and subsequent destruction of a given protein . This structure features a chloroacetamide, which is a thiol-specific reactive group .

Molecular Structure Analysis

The molecular formula of “2-chloro-N-(1,3-dioxoisoindolin-5-yl)-6-fluorobenzamide” is C15H12ClN3O5 . Its molecular weight is 349.73 . The structure features a chloroacetamide, which is a thiol-specific reactive group .Scientific Research Applications

Antibacterial and Antifungal Applications

Research into derivatives of 2-chloro-N-(1,3-dioxoisoindolin-5-yl)-6-fluorobenzamide has shown significant antibacterial and antifungal activities. A study by Patel and Dhameliya (2010) synthesized compounds with promising antibacterial properties, suggesting potential in developing new antimicrobials (Patel & Dhameliya, 2010). Kumar et al. (2014) also synthesized derivatives with in vitro antimicrobial and anticancer activities, indicating a broad spectrum of potential therapeutic applications (Kumar et al., 2014).

Herbicide Development

The study by Gao et al. (2019) highlights the herbicidal potential of phthalimide derivatives, with several compounds showing good herbicidal activities against specific weed species. This research positions 2-chloro-N-(1,3-dioxoisoindolin-5-yl)-6-fluorobenzamide derivatives as promising candidates in herbicide development (Gao et al., 2019).

Antimicrobial Applications

Desai et al. (2013) explored the synthesis of 5-arylidene derivatives, revealing significant antimicrobial activity. The presence of a fluorine atom was found crucial in enhancing this activity, presenting a functional group of interest for further antimicrobial research (Desai et al., 2013).

Anti-Inflammatory Properties

Nikalje (2014) conducted a study on the synthesis and anti-inflammatory evaluation of related derivatives, highlighting their potential in anti-inflammatory drug development. The compounds exhibited promising activity compared to the standard drug diclofenac and showed a good gastrointestinal safety profile (Nikalje, 2014).

Imaging and Diagnostic Applications

Kil et al. (2014) developed a novel radioligand for PET imaging of metabotropic glutamate receptor subtype 4 (mGlu4) in the brain. The compound demonstrated improved binding affinity and potential for future human studies (Kil et al., 2014).

Mechanism of Action

Target of Action

The primary target of 2-chloro-N-(1,3-dioxoisoindolin-5-yl)-6-fluorobenzamide is the E3 Ligase . E3 Ligase is an enzyme that plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .

Mode of Action

2-chloro-N-(1,3-dioxoisoindolin-5-yl)-6-fluorobenzamide: interacts with its target, E3 Ligase, by recruiting it for the ubiquitinylation and subsequent destruction of a given protein . This interaction is facilitated by the compound’s structure, which features a chloroacetamide, a thiol-specific reactive group .

Biochemical Pathways

The action of 2-chloro-N-(1,3-dioxoisoindolin-5-yl)-6-fluorobenzamide affects the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of proteins within cells. By recruiting E3 Ligase for the ubiquitinylation and subsequent destruction of proteins, the compound can influence the levels of specific proteins within the cell .

Result of Action

The molecular and cellular effects of 2-chloro-N-(1,3-dioxoisoindolin-5-yl)-6-fluorobenzamide ’s action involve the ubiquitinylation and subsequent destruction of specific proteins within the cell . This can lead to changes in cellular processes that depend on the levels of these proteins .

properties

IUPAC Name |

2-chloro-N-(1,3-dioxoisoindol-5-yl)-6-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClFN2O3/c16-10-2-1-3-11(17)12(10)15(22)18-7-4-5-8-9(6-7)14(21)19-13(8)20/h1-6H,(H,18,22)(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVNNCIVLTGVQKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)piperazin-1-yl)ethanol](/img/structure/B2635303.png)

![2-fluoro-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2635308.png)

![1-[3-(4-Ethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2635312.png)

![2-{[2-(Cyclohexylamino)-2-oxoethyl]thio}benzoic acid](/img/structure/B2635314.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzamide](/img/structure/B2635316.png)

![N-[4-[2-(thiophene-2-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2635319.png)

![1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B2635321.png)

![2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2635324.png)